2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a cyanocyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino position.
Scientific Research Applications
2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The cyanocyclopentyl moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbony]methyl]-benzenesulfonamide
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and the sulfanyl group allows for diverse chemical reactivity, while the cyanocyclopentyl moiety enhances its binding affinity and specificity in biological systems.
Properties
CAS No. |
1210646-95-9 |
---|---|
Molecular Formula |
C13H18N6OS |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
2-[(5-amino-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C13H18N6OS/c1-2-7-19-11(15)17-18-12(19)21-8-10(20)16-13(9-14)5-3-4-6-13/h2H,1,3-8H2,(H2,15,17)(H,16,20) |
InChI Key |
OFQQMLYJUMWRRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.